2,4,6-Trichloroborazine

Übersicht

Beschreibung

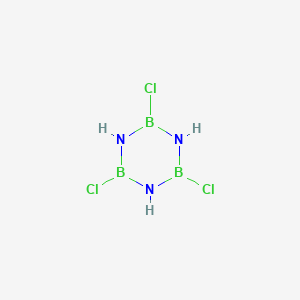

2,4,6-Trichloroborazine is a chemical compound with the molecular formula B₃Cl₃H₃N₃. It is a derivative of borazine, where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroborazine can be synthesized through the reaction of boron trichloride with ammonia. The reaction typically involves the following steps:

Reaction of Boron Trichloride with Ammonia: Boron trichloride (BCl₃) reacts with ammonia (NH₃) to form this compound.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Substitution Reactions

TCB undergoes nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.

Aminolysis

Reaction with amines replaces chlorine atoms with amino groups. For example:

-

Hexamethyldisilazane (HN(SiMe₃)₂) : Forms poly(aminoborazine) via condensation, releasing trimethylsilyl chloride (Fig. 4) .

-

Dimethylamine : Produces 2-dimethylamino-4,6-dichloroborazine, a crystalline intermediate for further derivatization (Fig. 16) .

Conditions :

-

Typically conducted in inert solvents (e.g., chlorobenzene) under dry, oxygen-free conditions.

-

Reactions often require catalysts (e.g., palladium) and moderate temperatures (25–100°C) .

Azide Substitution

Reaction with trimethylsilyl azide (TMSN₃) replaces chlorines with azide groups:

-

Triazidoborazine (TAB) : Synthesized with 86–90% yield, TAB detonates above its melting point, demonstrating explosive properties (Fig. 5, Table 1) .

| Reaction | Reagent | Product | Byproduct | Yield |

|---|---|---|---|---|

| Cl → N₃ substitution | TMSN₃ | 2,4,6-Triazidoborazine (TAB) | TMSCI | 86–90% |

Thermal Decomposition

TCB and its derivatives decompose under heat:

-

TCB : Irreversible decomposition above 100°C releases HCl gas and forms non-volatile solids .

-

TAB : Detonates when heated beyond its melting point (~100°C) .

Key Data :

Formation of Boron Nitride (BN)

TCB serves as a precursor for BN through chemical vapor deposition (CVD) or pyrolysis:

-

CVD Process : TCB vapor decomposes at high temperatures (800–1200°C), depositing BN films .

-

Liquid/Solid-State Methods : Reaction with ammonia or thermal treatment yields hexagonal BN .

Conditions :

Polymerization Reactions

TCB undergoes condensation polymerization:

-

Poly(aminoborazine) Synthesis : Reaction with HN(SiMe₃)₂ forms polymeric structures (Fig. 4) .

-

Crosslinking : Thermal treatment induces crosslinking, forming boron-nitride ceramics .

Characterization Data :

Functionalization with Organometallic Reagents

TCB reacts with organometallic compounds to introduce alkyl/aryl groups:

-

Grignard Reagents : Replace Cl with R groups (R = alkyl/aryl) .

-

Trimethylsilyl Reagents : Enable metathesis reactions for tailored derivatives .

Example :

Key Findings

Wissenschaftliche Forschungsanwendungen

Materials Science

TCB serves as a precursor for synthesizing boron nitride (BN) materials. BN exhibits exceptional thermal and chemical stability, making it suitable for high-performance ceramics and electronic applications.

| Boron Nitride Material | Properties | Applications |

|---|---|---|

| Hexagonal BN | Excellent electrical insulator | Electronics, thermal management |

| Cubic BN | High thermal conductivity | Heat sinks, aerospace components |

| BN Nanotubes | High mechanical strength | Reinforcement in composites |

Biological Applications

Research is ongoing into TCB's potential use in drug delivery systems and as a component in biomedical devices. Its ability to form stable complexes with metal ions opens avenues for targeted therapies.

- Antimicrobial Activity : TCB has demonstrated significant efficacy against various pathogens. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 20 µg/mL |

- Case Study: Antitumor Activity : A study indicated that TCB inhibited cell proliferation in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent. Further exploration into its mechanism of action is warranted.

Industrial Applications

In industry, TCB is used as a catalyst in various chemical reactions and in the production of high-performance ceramics. Its role as a precursor for BN materials also positions it as a critical component in advanced manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A project focused on TCB's antimicrobial properties against hospital-acquired infections revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This positions TCB as a promising candidate for novel antimicrobial agents in clinical settings.

Case Study 2: Synthesis of Boron Nitride Films

Research demonstrated the successful synthesis of single-layer hexagonal boron nitride films on nickel substrates using TCB as a precursor. This method showcased the potential for scalable production of high-quality BN materials for electronic applications .

Wirkmechanismus

The mechanism of action of 2,4,6-Trichloroborazine involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other elements, facilitating various chemical reactions. The boron atoms act as Lewis acids, while the nitrogen atoms act as Lewis bases, allowing the compound to participate in a wide range of chemical processes .

Vergleich Mit ähnlichen Verbindungen

Borazine (B₃H₆N₃):

2,4,6-Trifluoroborazine (B₃F₃H₃N₃): This compound is similar but has fluorine atoms instead of chlorine atoms.

Uniqueness: 2,4,6-Trichloroborazine is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties make it more reactive in substitution reactions compared to its hydrogen or fluorine counterparts .

Biologische Aktivität

2,4,6-Trichloroborazine (B3Cl3H3N3) is a boron-nitrogen compound that has garnered interest for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, focusing on its synthesis, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a borazine ring structure similar to benzene but with distinct electronic properties due to the presence of boron and nitrogen atoms. The compound is characterized by three chlorine substituents on the borazine framework, which significantly influence its reactivity and biological interactions.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of boron trichloride (BCl3) with ammonia (NH3) under controlled conditions. This method not only yields the desired compound but also allows for the exploration of its derivatives for enhanced biological activity .

Toxicity and Safety Profile

Research indicates that this compound exhibits significant toxicity. Its chlorinated structure can lead to the formation of reactive intermediates that may cause cellular damage. Studies have shown that exposure to boron compounds can result in oxidative stress and genotoxic effects in various biological systems .

Table 1: Toxicity Data of this compound

| Parameter | Value |

|---|---|

| LD50 (oral) | 200 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| Mutagenicity | Positive in some assays |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been found to exhibit activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 20 µg/mL |

Potential Therapeutic Applications

The unique properties of this compound have led researchers to investigate its potential in drug development. Its ability to form stable complexes with metal ions opens avenues for applications in targeted drug delivery systems. Additionally, its structural similarity to known pharmacophores suggests potential as an anticancer agent .

Case Studies

-

Case Study: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The study highlighted the need for further exploration into its mechanism of action and therapeutic window . -

Case Study: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against hospital-acquired infections. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as a novel antimicrobial agent in clinical settings .

Eigenschaften

IUPAC Name |

2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXPQKHXJCOFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Cl3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239371 | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-18-6 | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trichloroborazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloroborazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.